molecular formula C10H21NO B14555785 2-[(Dimethylamino)methyl]heptanal CAS No. 62150-22-5

2-[(Dimethylamino)methyl]heptanal

Cat. No.: B14555785
CAS No.: 62150-22-5
M. Wt: 171.28 g/mol
InChI Key: OKYYYCHEDZQKKD-UHFFFAOYSA-N
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Description

2-[(Dimethylamino)methyl]heptanal is an organic compound that belongs to the class of aldehydes It features a dimethylamino group attached to a heptanal backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Dimethylamino)methyl]heptanal typically involves the reaction of heptanal with dimethylamine under controlled conditions. One common method is the reductive amination of heptanal using dimethylamine and a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in an organic solvent like methanol or ethanol at room temperature.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The product is then purified through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

2-[(Dimethylamino)methyl]heptanal can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like halides or other amines can be used in substitution reactions.

Major Products Formed

    Oxidation: Heptanoic acid.

    Reduction: 2-[(Dimethylamino)methyl]heptanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(Dimethylamino)methyl]heptanal has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(Dimethylamino)methyl]heptanal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(Dimethylamino)methyl]pentanal
  • 2-[(Dimethylamino)methyl]hexanal
  • 2-[(Dimethylamino)methyl]octanal

Uniqueness

2-[(Dimethylamino)methyl]heptanal is unique due to its specific chain length and the presence of both an aldehyde and a dimethylamino group

Properties

CAS No.

62150-22-5

Molecular Formula

C10H21NO

Molecular Weight

171.28 g/mol

IUPAC Name

2-[(dimethylamino)methyl]heptanal

InChI

InChI=1S/C10H21NO/c1-4-5-6-7-10(9-12)8-11(2)3/h9-10H,4-8H2,1-3H3

InChI Key

OKYYYCHEDZQKKD-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(CN(C)C)C=O

Origin of Product

United States

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